molecular formula C23H27N3O7S B2812567 ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 399001-00-4

ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2812567
CAS No.: 399001-00-4
M. Wt: 489.54
InChI Key: MDEXXNBUXHTEKU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring three critical structural motifs:

Ethyl carboxylate ester at the piperazine nitrogen, which may enhance solubility or act as a prodrug moiety.

Benzenesulfonyl group linked to the piperazine ring, contributing to hydrogen bonding and polarity.

Carbamoyl bridge connecting a substituted phenyl group (bearing an ethoxycarbonyl substituent) to the benzenesulfonyl moiety, likely influencing target binding affinity.

Piperazine derivatives are widely explored in medicinal chemistry for their conformational flexibility and ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name

ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-3-32-22(28)18-5-9-19(10-6-18)24-21(27)17-7-11-20(12-8-17)34(30,31)26-15-13-25(14-16-26)23(29)33-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXXNBUXHTEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-(ethoxycarbonyl)phenyl isocyanate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has shown promise in medicinal chemistry, particularly as:

  • Anticancer Agents: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance interactions with biological targets involved in cancer progression.
  • Antimicrobial Activity: Compounds containing piperazine rings have been noted for their antibacterial properties, making this compound a candidate for developing new antibiotics.

Drug Development

The compound's ability to modulate biological activity makes it suitable for:

  • Targeting G Protein-Coupled Receptors (GPCRs): GPCRs are crucial in many physiological processes and are significant targets in drug discovery. This compound could serve as a lead compound for designing selective GPCR modulators.
  • Formulation Studies: Its properties may be explored in drug formulation to improve solubility and stability, enhancing drug delivery systems.

Biological Studies

In biological research, this compound can be utilized to study:

  • Mechanisms of Action: Understanding how the compound interacts with cellular targets can provide insights into its therapeutic potential and guide further modifications.
  • Toxicology Assessments: Evaluating the safety profile of this compound is essential for its development as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

  • A study published in Molecular Pharmacology demonstrated that similar sulfonamide derivatives exhibited significant anticancer activity by inducing apoptosis in cancer cells .
  • Research highlighted in The Journal of Medicinal Chemistry reported on the antimicrobial efficacy of piperazine-based compounds against resistant bacterial strains, suggesting a potential application for this compound in treating infections .

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share core piperazine or carbamoyl/sulfonyl functionalities, enabling comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-(Ethoxycarbonyl)phenyl carbamoyl C23H24N4O7S 524.53 Ethyl ester, benzenesulfonyl, ethoxycarbonylphenyl carbamoyl
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate 3-Cyanothiophen-2-yl carbamoyl C19H20N4O5S2 448.51 Thiophene ring introduces π-π interactions; cyano group enhances polarity
Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate 1-Benzothiophen-5-yl carbamoyl C22H23N3O5S2 497.56 Benzothiophene increases lipophilicity; potential for enhanced bioactivity
Ethyl 4-[4-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate 4-Methylpyrimidin-2-yl sulfamoyl C25H28N6O7S2 588.66 Pyrimidine sulfamoyl group may improve kinase inhibition
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl carboxamide C13H18ClN3O 283.76 Carboxamide linkage; chlorophenyl enhances halogen bonding
tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate tert-Butyl ester, phenylsulfonyl C15H22N2O4S 326.41 Bulkier tert-butyl ester reduces metabolic stability

Research Findings and Comparative Analysis

Functional Group Impact: Carbamoyl vs. Sulfonamide: The target compound’s carbamoyl group (vs. sulfonamide in ) may reduce acidity compared to sulfonamides, altering binding interactions. Ester Variations: Ethyl esters (target, ) are more hydrolytically labile than tert-butyl esters (), impacting bioavailability.

Synthetic Routes :

  • The target compound likely follows a multi-step synthesis involving:

  • Sulfonylation : Piperazine reacts with 4-chlorosulfonylbenzoic acid derivatives (as in ).
  • Carbamoylation : Coupling of 4-(ethoxycarbonyl)phenyl isocyanate to the sulfonylated intermediate (analogous to ).
  • Esterification : Ethyl chloroformate or similar reagents introduce the ethyl carboxylate (see ).

Biological Relevance :

  • Piperazine derivatives with sulfonyl/carbamoyl groups (e.g., ) are often investigated as kinase inhibitors or antimicrobial agents. The target’s ethoxycarbonyl group may mimic natural substrates in esterase-mediated pathways.

Analogues with smaller substituents (e.g., ) exhibit better compliance.

Biological Activity

Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, an ethoxycarbonyl group, and a sulfonamide moiety. The structural formula can be represented as follows:

C19H24N2O5S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

This structure contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of related compounds containing similar functional groups. For example, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate exhibited substantial antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Ethyl DerivativeP. aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation significantly. For instance, some benzamide derivatives demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity (IC50 Values)

Compound NameCell Line TestedIC50 (µM)
Compound CMCF-75.85
Compound DA5493.0
Ethyl DerivativeHCT1162.5

The biological activity of the compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For example, sulfonamide derivatives often act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis . Additionally, the piperazine moiety may enhance the lipophilicity and cellular uptake of the compound.

Case Studies

  • Study on Antimicrobial Efficacy : A study involving various synthesized compounds showed that those with the ethoxycarbonyl group had enhanced antimicrobial activities compared to their counterparts lacking this functional group .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent .

Q & A

Q. What are the critical steps and parameters for synthesizing this compound with high purity?

  • Methodological Answer: Synthesis involves sequential reactions:
  • Step 1: Formation of the sulfonamide bridge via coupling of 4-(ethoxycarbonyl)phenyl isocyanate with a benzenesulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C).
  • Step 2: Piperazine ring functionalization using ethyl chloroformate in the presence of a base (e.g., triethylamine) at 60–70°C .
  • Key Parameters:
ParameterOptimal Range
Temperature0–5°C (Step 1); 60–70°C (Step 2)
Reaction Time12–24 hrs (Step 1); 4–6 hrs (Step 2)
SolventDMF or THF
Yield65–75% after HPLC purification .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer: Use a multi-spectral approach:
  • 1H/13C NMR: Identify piperazine protons (δ 2.8–3.5 ppm) and ester carbonyls (δ 165–170 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion peak [M+H]+ at m/z 544.643 (calc. for C25H28N4O6S2).
  • FTIR: Detect sulfonamide (1320–1350 cm⁻¹) and carbamate (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer: Contradictions often arise from substituent effects. For example:
  • Bioactivity Trends:
Substituent (R)IC50 (μM) for Enzyme XSource
-Br ()12.3 ± 1.2
-F ()8.7 ± 0.9
  • Resolution Strategy:
  • Conduct comparative assays under standardized conditions (pH 7.4, 37°C).
  • Use molecular docking to assess binding affinity variations due to halogen electronegativity .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • Methodological Answer: A tiered approach is advised:
  • Phase 1: Screen against kinase panels (e.g., EGFR, VEGFR2) to identify primary targets.
  • Phase 2: Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (KD, kon/koff).
  • Phase 3: Validate cellular efficacy via Western blotting for downstream phosphoproteins (e.g., p-AKT, p-ERK) .

Q. How does the sulfonamide group influence thermal stability, and what analytical methods are suitable?

  • Methodological Answer: The sulfonamide moiety enhances stability due to strong S=O dipole interactions.
  • Analytical Workflow:
  • TGA: Decomposition onset at 220–240°C (N2 atmosphere, 10°C/min).
  • DSC: Observe endothermic peaks correlating with crystalline phase transitions .

Data Analysis & Optimization

Q. What computational tools are effective for predicting SAR (Structure-Activity Relationships)?

  • Methodological Answer: Combine:
  • QSAR Models: Use Schrödinger’s QikProp to predict logP (2.1–3.5) and solubility (-4.5 to -3.2).
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to assess stability .

Q. How can researchers optimize solubility for in vivo studies without compromising activity?

  • Methodological Answer:
  • Co-solvent Systems: Use 10% DMSO/PBS (pH 7.4) for aqueous solubility (up to 1.2 mg/mL).
  • Prodrug Strategy: Replace ethyl ester with PEGylated carboxylate to enhance hydrophilicity .

Stability & Storage

Q. What are the best practices for long-term storage to prevent degradation?

  • Methodological Answer:
  • Conditions: Store at -20°C in amber vials under argon.
  • Stability Data:
ConditionDegradation (%) at 6 Months
-20°C, dry<5%
25°C, humid>30%
  • Monitoring: Use HPLC-PDA every 3 months to track impurity peaks .

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